![molecular formula C15H15Cl3N2O2 B11712101 N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,2,2-Tricloro-1-[(2-feniletil)amino]etil}furan-2-carboxamida es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un anillo de furano, un grupo triclorometil y una porción de feniletilamina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2,2,2-tricloro-1-[(2-feniletil)amino]etil}furan-2-carboxamida típicamente involucra múltiples pasos. Una ruta común incluye la reacción de ácido 2-furoico con cloruro de tionilo para formar cloruro de 2-furoilo. Este intermedio luego se hace reaccionar con 2-feniletilamina para producir N-(2-feniletil)furan-2-carboxamida.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. Además, se emplean pasos de purificación como recristalización y cromatografía para asegurar la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2,2,2-Tricloro-1-[(2-feniletil)amino]etil}furan-2-carboxamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El anillo de furano puede oxidarse para formar derivados de furano-2,3-diona.
Reducción: El grupo triclorometil puede reducirse a un grupo diclorometil o metil.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Productos principales
Oxidación: Derivados de furano-2,3-diona.
Reducción: Derivados diclorometil o metil.
Sustitución: Diversas amidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-{2,2,2-Tricloro-1-[(2-feniletil)amino]etil}furan-2-carboxamida tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de N-{2,2,2-tricloro-1-[(2-feniletil)amino]etil}furan-2-carboxamida involucra su interacción con objetivos moleculares específicos. Se sabe que el grupo triclorometil forma enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que potencialmente inhibe su función. La porción de feniletilamina puede interactuar con receptores de neurotransmisores, afectando las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,2,2-Tricloro-1-((tetrahidro-furan-2-ilmetil)-amino)-etil)-benzamida
- N-(2,2,2-Tricloro-1-(((2,5-dimetoxianilino)carbothioil)amino)etil)heptanamida
- N-(2,2,2-Tricloro-1-(((4-etoxianilino)carbothioil)amino)etil)heptanamida
Singularidad
N-{2,2,2-Tricloro-1-[(2-feniletil)amino]etil}furan-2-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del anillo de furano y la porción de feniletilamina la diferencia de otros compuestos que contienen triclorometil, lo que podría llevar a aplicaciones únicas en varios campos.
Propiedades
Fórmula molecular |
C15H15Cl3N2O2 |
|---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(20-13(21)12-7-4-10-22-12)19-9-8-11-5-2-1-3-6-11/h1-7,10,14,19H,8-9H2,(H,20,21) |
Clave InChI |
OYGCQFYNDDTDDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)
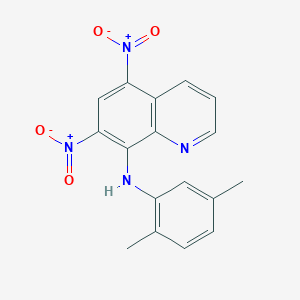


![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
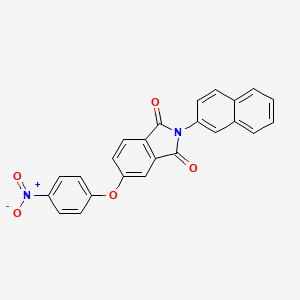
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
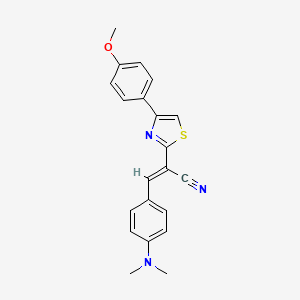
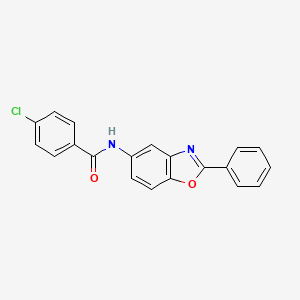
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
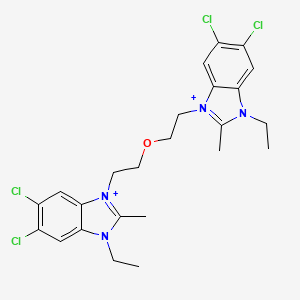
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)
![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
